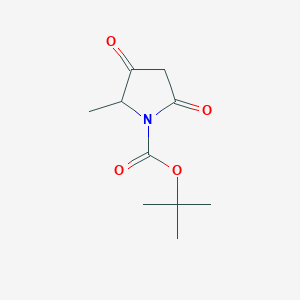

N-Boc-5-methylpyrrolidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSMICXDWTYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Boc-5-methylpyrrolidine-2,4-dione chemical structure and properties

An In-Depth Technical Guide to N-Boc-5-methylpyrrolidine-2,4-dione

Introduction

This compound, identified by its CAS number 1450828-51-9, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry.[1][2] As a derivative of the pyrrolidine scaffold, a core structure present in over 20 FDA-approved drugs, it serves as a versatile building block for the synthesis of complex, biologically active molecules.[3] The pyrrolidine ring's non-planar, sp3-hybridized nature allows for a thorough exploration of three-dimensional pharmacophore space, a critical aspect in modern drug design.[4][5]

This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on the mechanistic reasoning behind its utility as a synthetic intermediate.

Chemical Structure and Physicochemical Properties

This compound features a five-membered pyrrolidine ring functionalized with two ketone groups at the 2- and 4-positions, a methyl group at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group is a crucial feature, serving to mask the nucleophilicity of the ring nitrogen, thereby enabling selective chemical transformations at other positions of the molecule.[6]

References

- 1. 1450828-51-9|N-Boc-5-甲基吡咯烷-2,4-二酮|this compound|-范德生物科技公司 [bio-fount.com]

- 2. Tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate [synhet.com]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of N-Boc-5-methylpyrrolidine-2,4-dione

Introduction: The Significance of the Pyrrolidine-2,4-dione Scaffold

The pyrrolidine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in over 20 FDA-approved drugs.[1] Its non-planar, saturated structure provides access to three-dimensional chemical space, a critical attribute for enhancing target specificity and improving pharmacokinetic properties in modern drug design.[2] Within this class, the pyrrolidine-2,4-dione (also known as a tetramic acid) moiety is of particular importance. This "privileged structure" is found in numerous natural products with a wide range of biological activities.

This guide provides a detailed, field-proven methodology for the synthesis of N-Boc-5-methylpyrrolidine-2,4-dione, a valuable chiral building block for drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom offers robust protection under various conditions while allowing for facile deprotection, and the methyl group at the C5 position introduces a key stereocenter. The core of the synthesis relies on a classical and powerful ring-forming reaction: the intramolecular Dieckmann condensation.[3]

Synthetic Strategy: A Retrosynthetic Approach

The most logical and efficient approach to constructing the pyrrolidine-2,4-dione ring is through an intramolecular cyclization of a linear precursor. The Dieckmann condensation, an intramolecular Claisen condensation of a diester promoted by a strong base, is ideally suited for this transformation.[4] Our retrosynthetic analysis begins by disconnecting the C3-C4 bond of the target dione, which is formed during the key cyclization step. This reveals a linear N-acylated amino acid diester as the immediate precursor. This precursor can be systematically assembled from a readily available chiral starting material, L-Alanine.

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Pathway and Experimental Protocols

The forward synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and stereochemical fidelity. The entire process is designed as a self-validating system, where the successful formation of each intermediate is confirmed analytically before proceeding to the next step.

Overall Synthetic Scheme

Caption: Forward synthesis workflow for this compound.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine

Expertise & Causality: This initial step protects the nitrogen atom of L-alanine. The Boc group is chosen for its stability in subsequent basic and nucleophilic conditions and its ease of removal under acidic conditions if required for further derivatization. Using a biphasic solvent system (THF/water) with sodium hydroxide ensures the deprotonation of the carboxylic acid and amine, facilitating the reaction with di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Protocol:

-

To a suspension of L-alanine (10.0 g, 112.2 mmol) in deionized water (56 mL) in a 250 mL round-bottomed flask, add sodium hydroxide (6.73 g, 168.4 mmol) and stir at 0 °C until dissolved.

-

Add tetrahydrofuran (THF, 56 mL), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (31.8 g, 145.9 mmol) in THF (20 mL).

-

Allow the reaction mixture to warm to room temperature and stir vigorously for 17 hours.

-

After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel and wash with petroleum ether (2 x 100 mL) to remove unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 1-2 with 4 M HCl.

-

Extract the product with ethyl acetate (4 x 100 mL).

-

Combine the organic layers, wash with saturated brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-alanine as a colorless oil or white solid.[5]

Trustworthiness (Self-Validation):

-

¹H NMR: Expect to see a characteristic singlet at ~1.4 ppm integrating to 9H (the tert-butyl group) and the disappearance of the amine protons.

-

TLC: Use a mobile phase like 10% methanol in dichloromethane. The product will have a higher Rf than the starting L-alanine.

Step 2: Preparation of the Linear Diester Precursor

Expertise & Causality: This is a two-part step that first creates the methyl ester and then attaches the malonyl group to build the full carbon backbone required for cyclization. Esterification is performed first under standard Fischer conditions. The subsequent acylation with methyl malonyl chloride must be carried out in the presence of a non-nucleophilic base like triethylamine (Et₃N) to neutralize the HCl byproduct without competing in the reaction.[6]

Experimental Protocol:

-

Esterification: Dissolve N-Boc-L-alanine (21.2 g, 112.0 mmol) in anhydrous methanol (200 mL). Add concentrated sulfuric acid (1 mL) dropwise and reflux the mixture for 4 hours. Cool, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Dry the organic layer and concentrate to yield N-Boc-L-alanine methyl ester.

-

Acylation: Dissolve the crude N-Boc-L-alanine methyl ester (assuming quantitative yield from the previous step) in anhydrous dichloromethane (DCM, 250 mL) under a nitrogen atmosphere and cool to 0 °C.

-

Add triethylamine (23.4 mL, 168.0 mmol) followed by the slow, dropwise addition of methyl malonyl chloride (13.4 mL, 123.2 mmol).

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 2 hours.[6]

-

Quench the reaction by adding water (100 mL). Separate the organic layer, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure linear diester precursor.

Trustworthiness (Self-Validation):

-

¹H NMR: Look for two distinct methyl ester singlets around 3.7-3.8 ppm and a singlet for the methylene protons of the malonyl group.

-

Mass Spectrometry: Confirm the molecular weight of the fully assembled diester.

Step 3: Dieckmann Condensation to Form this compound

Expertise & Causality: This is the critical ring-forming step. A strong base, sodium methoxide (NaOMe), is used to deprotonate the α-carbon of the malonate moiety, creating a nucleophilic enolate.[6] This enolate then attacks the alanine-derived ester carbonyl intramolecularly, forming the five-membered ring. The reaction is typically performed in methanol, the corresponding alcohol to the base, to prevent transesterification. The final product is a β-dicarbonyl compound, which is acidic and will be deprotonated by the base. Therefore, a final acidic workup is required to protonate the enolate and yield the neutral dione product.

Experimental Protocol:

-

To a solution of the linear diester precursor (e.g., 20.0 g, 66.0 mmol) in anhydrous methanol (300 mL) in a flask under a nitrogen atmosphere, add a solution of sodium methoxide (25 wt% in methanol, 35.6 g, 165.0 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture into a beaker of ice water and acidify to pH 3-4 with 2 M HCl.

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography to yield this compound as a solid.

Trustworthiness (Self-Validation):

-

¹H NMR: The spectrum will simplify significantly. The two methyl ester signals and the malonate methylene signal will disappear, replaced by signals corresponding to the protons on the newly formed ring.

-

¹³C NMR: The appearance of two ketone/enolic carbon signals in the range of 170-200 ppm confirms the formation of the dione structure.

-

IR Spectroscopy: A strong, broad carbonyl stretch will be observed, characteristic of a β-dione system.

Quantitative Data Summary

The following table summarizes the expected inputs and outputs for a representative synthesis. Actual yields may vary based on experimental conditions and purification efficiency.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | L-Alanine | (Boc)₂O, NaOH | N-Boc-L-Alanine | >95% |

| 2 | N-Boc-L-Alanine | MeOH, H⁺; Methyl Malonyl Chloride | Linear Diester Precursor | 70-85% (over 2 steps) |

| 3 | Linear Diester Precursor | Sodium Methoxide (NaOMe) | This compound | 75-90% |

Conclusion

The synthesis of this compound from L-alanine is a robust and reliable process rooted in fundamental organic chemistry principles. The strategic application of amine protection followed by a Dieckmann condensation provides an efficient route to this valuable chiral building block. By following the detailed protocols and understanding the chemical causality behind each step, researchers in drug development can confidently produce this key intermediate for incorporation into more complex molecular architectures, accelerating the discovery of novel therapeutics.

References

-

Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Available at: [Link]

-

Choi, J. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. University Digital Conservancy, University of Minnesota. Available at: [Link]

-

Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. Available at: [Link]

-

Fominova, K., et al. (2019). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry. Available at: [Link]

-

Chad's Prep. (n.d.). Dieckmann Condensation Reactions. Available at: [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4899. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. Dieckmann Condensation Reactions - Chad's Prep® [chadsprep.com]

- 5. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

N-Boc-5-methylpyrrolidine-2,4-dione CAS number and molecular weight

An In-Depth Technical Guide to N-Boc-5-methylpyrrolidine-2,4-dione

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in synthetic organic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the compound's fundamental properties, synthetic utility, and strategic applications.

Introduction: The Strategic Value of a Protected Pyrrolidinedione

This compound belongs to the pyrrolidinedione class of compounds, a scaffold recognized for its presence in various biologically active molecules.[1][2] The defining features of this specific molecule are the pyrrolidine-2,4-dione core, a methyl group at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

The N-Boc group is a cornerstone of modern organic synthesis.[3][4] Its presence temporarily masks the reactivity of the pyrrolidine nitrogen, preventing unwanted side reactions and enabling chemists to perform selective modifications at other positions on the molecule.[4] This strategic protection is crucial for multi-step syntheses, allowing for the controlled and predictable construction of complex molecular architectures. The pyrrolidine ring itself is a highly sought-after motif in medicinal chemistry due to its three-dimensional structure, which can effectively explore pharmacological space and contribute to the stereochemistry of a final drug candidate.[1][2][5]

This guide will elucidate the key physicochemical characteristics of this compound, explore its synthetic context, and discuss its potential as a versatile intermediate in the development of novel chemical entities.

Core Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized below. Accurate knowledge of these parameters is essential for its proper handling, storage, and application in experimental work.

| Property | Value | Source(s) |

| CAS Number | 1450828-51-9 | [6][7] |

| Molecular Formula | C₁₀H₁₅NO₄ | [6] |

| Molecular Weight | 213.23 g/mol | [6] |

| IUPAC Name | tert-butyl 5-methyl-2,4-dioxopyrrolidine-1-carboxylate | [6] |

| Synonyms | This compound | [6] |

| Storage Conditions | Store at 4°C for optimal stability | [6] |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis, Reactivity, and Strategic Utility

Synthetic Context

Reactivity and the Role of the N-Boc Group

The chemical behavior of this compound is governed by three primary features: the two carbonyl groups, the acidic proton(s) on the carbon backbone, and the acid-labile N-Boc protecting group.

-

Dione Functionality: The two ketone groups are susceptible to nucleophilic attack, providing handles for further molecular elaboration.

-

Acidity of α-Protons: The protons on the carbon atom between the two carbonyl groups (C3) are expected to be acidic, allowing for enolate formation. This enables a wide range of C-C bond-forming reactions, such as alkylations and aldol condensations, to introduce further substituents onto the pyrrolidine ring.

-

N-Boc Protection and Deprotection: The Boc group is stable to a wide array of non-acidic reaction conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation.[3] This robustness is critical for maintaining the integrity of the pyrrolidine nitrogen while other parts of the molecule are being modified. When the synthesis requires the nitrogen to be reactive again (e.g., for amide coupling), the Boc group can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Strategic Workflow in Synthesis

The use of this compound as a synthetic intermediate typically follows a logical progression, allowing for the systematic construction of more complex target molecules.

Caption: Generalized synthetic workflow using the protected pyrrolidinedione.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its non-planar, sp³-rich character provides a three-dimensional framework that is advantageous for achieving high-affinity and selective binding to biological targets.[1][2]

This compound serves as a valuable starting point for generating libraries of novel compounds for biological screening. The pyrrolidine-2,5-dione substructure, in particular, has been investigated for its potential in developing anticonvulsant agents.[1] By leveraging the reactivity of the dione core and the latent reactivity of the protected nitrogen, medicinal chemists can systematically explore the structure-activity relationships (SAR) of new chemical series.

Potential applications include the development of inhibitors for enzymes, modulators for ion channels, or ligands for G-protein coupled receptors, where the rigid pyrrolidine core can effectively orient key pharmacophoric groups.

Representative Experimental Protocol: N-Boc Deprotection

The following is a generalized, self-validating protocol for the removal of the N-Boc protecting group from a substrate like this compound. This procedure is fundamental to its use as a synthetic intermediate.

Objective: To cleave the tert-butoxycarbonyl group to yield the free secondary amine.

Materials:

-

N-Boc-protected pyrrolidine derivative (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA, 20% v/v in DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plate (silica gel) and appropriate mobile phase (e.g., ethyl acetate/hexanes)

-

Potassium permanganate (KMnO₄) stain or ninhydrin stain

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the N-Boc-protected starting material in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.2 M.

-

Deprotection: Cool the solution to 0°C using an ice bath. Add the 20% TFA/DCM solution dropwise to the stirred solution. Causality Note: The reaction is performed at 0°C to control the exothermic nature of the acid addition and to minimize potential side reactions.

-

Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by TLC. Spot the starting material and the reaction mixture on a TLC plate. The product, being a free amine, will have a different retention factor (Rf) and will stain positively with ninhydrin (for primary/secondary amines) or KMnO₄. The disappearance of the starting material spot indicates reaction completion, typically within 1-2 hours.

-

Work-up: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.

-

Neutralization: Re-dissolve the residue in DCM and carefully add saturated NaHCO₃ solution to quench the remaining acid. Trustworthiness Note: This step is critical to neutralize the acidic product salt and enable its extraction into the organic phase. Perform this step slowly to control CO₂ evolution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude deprotected product.

-

Purification (if necessary): The resulting free amine can be purified further by column chromatography or crystallization if required.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its combination of a functionalized pyrrolidinedione core and a strategically placed, acid-labile N-Boc protecting group makes it an attractive starting material for the synthesis of complex molecules. This guide provides the foundational knowledge required for researchers to effectively incorporate this versatile compound into their research and development programs, paving the way for the discovery of novel therapeutics and other advanced materials.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. enamine.net [enamine.net]

- 6. 1450828-51-9|N-Boc-5-甲基吡咯烷-2,4-二酮|this compound|-范德生物科技公司 [bio-fount.com]

- 7. Tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate [synhet.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

The Pyrrolidine-2,4-dione Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Abstract

The pyrrolidine-2,4-dione, also known as tetramic acid, is a five-membered nitrogen-containing heterocyclic ring that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the capacity for diverse functionalization at multiple positions, allows for the precise spatial orientation of pharmacophoric features, making it an ideal template for the design of potent and selective therapeutic agents. This in-depth technical guide explores the multifaceted applications of pyrrolidine-2,4-dione derivatives across various therapeutic areas, delving into their synthesis, mechanism of action, structure-activity relationships (SAR), and future potential in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.

Introduction: The Allure of the Pyrrolidine-2,4-dione Core

The pyrrolidine ring is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and bioactive compounds.[1][2][3] Its saturated, non-planar nature provides access to a three-dimensional chemical space that is often underexplored by more traditional flat, aromatic systems.[1] This pseudorotational character allows for a more nuanced interaction with biological targets.[1] Among the various derivatives of the pyrrolidine ring, the pyrrolidine-2,4-dione scaffold has garnered significant attention due to its presence in a wide array of natural products exhibiting diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[2][4]

The core structure of pyrrolidine-2,4-dione features two carbonyl groups that can participate in hydrogen bonding and other non-covalent interactions within a biological target's binding site. The positions on the ring, particularly C3, C5, and the nitrogen atom (N1), are amenable to a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. This inherent versatility has made the pyrrolidine-2,4-dione a focal point for the development of novel therapeutic agents.

Synthetic Strategies: Building the Pyrrolidine-2,4-dione Core

The construction of the pyrrolidine-2,4-dione ring system can be achieved through several synthetic routes. A common and effective method involves the cyclization of N-acylated amino acids or their ester derivatives.

Dieckmann Condensation and Related Cyclizations

One of the classical approaches to synthesize the pyrrolidine-2,4-dione core is through an intramolecular Dieckmann condensation of an appropriate diester precursor. This is often followed by hydrolysis and decarboxylation to yield the final dione.

A more contemporary and versatile method involves the non-classical Wittig olefination of resin-bound esters, which is particularly amenable to solid-phase synthesis for the generation of compound libraries.[5] This approach offers the advantages of traceless synthesis and purification ease.[5]

Caption: Traceless Solid-Phase Synthesis of Pyrrolidine-2,4-diones.

Experimental Protocol: Solid-Phase Synthesis of a Pyrrolidine-2,4-dione Library

The following is a generalized protocol for the solid-phase synthesis of pyrrolidine-2,4-dione derivatives, adapted from established methodologies.[5]

-

Resin Loading: Swell Wang resin in a 1:1 mixture of dichloromethane (DCM) and dimethylformamide (DMF). Add a solution of Fmoc-protected amino acid, N,N'-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in DCM/DMF. Agitate the mixture at room temperature overnight. Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

-

Fmoc Deprotection: Treat the resin with a 1:1 solution of piperidine in DMF for 15 minutes at room temperature. Wash the resin extensively with DMF and DCM.

-

N-Nosylation: To the deprotected resin, add a solution of 2-nitrobenzenesulfonyl chloride (Ns-Cl) and 2,6-lutidine in DCM. Agitate for 2 hours at room temperature. Wash the resin with DCM.

-

Mitsunobu Reaction: Suspend the resin in anhydrous tetrahydrofuran (THF). Add the desired alcohol, triphenylphosphine (PPh3), and diisopropyl azodicarboxylate (DIAD). Agitate for 2 hours at room temperature. Wash the resin with THF and DCM.

-

Nosyl Deprotection: Treat the resin with a solution of mercaptoethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for 5 minutes at room temperature. Wash the resin with DMF and DCM.

-

N-Acylation: Add a solution of bromoacetic acid and DIC in DCM. After 5 minutes, filter to remove the precipitated diisopropyl urea. Add N,N-diisopropylethylamine (DIEA) to the filtrate and transfer it to the reaction vessel containing the resin. Agitate for 1 hour at room temperature.

-

Intramolecular Wittig Reaction and Cyclization: Treat the resin with PPh3 in anhydrous N-methyl-2-pyrrolidone (NMP) and agitate overnight at room temperature. Subsequently, add triethylamine (TEA) or DBU and continue agitation to promote cyclization.

-

Cleavage and Purification: Cleave the final product from the resin using a 1:1 mixture of trifluoroacetic acid (TFA) and DCM for 1 hour at room temperature. Concentrate the filtrate and purify the crude product by flash chromatography or preparative HPLC.

Therapeutic Applications of Pyrrolidine-2,4-dione Derivatives

The structural versatility of the pyrrolidine-2,4-dione scaffold has led to its exploration in a wide range of therapeutic areas.

Antimicrobial and Antifungal Agents

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents.[6] Pyrrolidine-2,4-dione derivatives have demonstrated promising activity against various bacterial and fungal strains.

Some derivatives have shown activity against Gram-positive bacteria.[7] For instance, certain 3-substituted aminomethyl-1,5-diphenyl-pyrrolin-2-ones have exhibited in vitro activity against Gram-positive bacteria.[7] More recently, pyrrolidine-2,3-dione derivatives have been identified as inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis.[8] These compounds act as competitive inhibitors, displacing the natural substrate from the active site.[8] Furthermore, a novel library of pyrrolidine-2,3-diones has shown potent anti-biofilm properties against S. aureus.[9]

In the realm of antifungal agents, pyrrolidine-2,4-dione derivatives containing hydrazine and diphenyl ether pharmacophores have been designed and synthesized.[10][11] These compounds have shown significant in vitro activity against phytopathogenic fungi such as Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum.[10][11] Structure-activity relationship (SAR) studies revealed that the introduction of hydrophobic fragments at specific positions could considerably enhance antifungal activity.[11]

| Compound Class | Target Organism/Enzyme | Key Structural Features | Reported Activity | Reference |

| 3-Substituted aminomethyl-1,5-diphenyl-pyrrolin-2-ones | Gram-positive bacteria | Diphenyl substitution at N1 and C5, aminomethyl at C3 | In vitro antibacterial activity | [7] |

| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 | Dione functionality at C2 and C3 | Competitive inhibition | [8] |

| Pyrrolidine-2,3-dione monomers and dimers | S. aureus biofilms | Dimeric structures with specific linkers | Potent anti-biofilm properties | [9] |

| Hydrazine and diphenyl ether containing pyrrolidine-2,4-diones | R. solani, B. cinerea, F. graminearum | Hydrazine and diphenyl ether moieties | Significant in vitro antifungal activity | [10][11] |

Anticancer Agents

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Pyrrolidine derivatives, in general, have shown significant potential as anticancer agents by targeting various cellular pathways.[12][13]

Spirooxindole pyrrolidine derivatives have been synthesized and evaluated for their cytotoxic properties against human lung cancer cell lines (A549).[14] Several of these compounds exhibited greater potency than the parent compounds, and importantly, showed reduced cytotoxicity against non-cancerous cell lines, suggesting a degree of selectivity.[14] These compounds were shown to induce apoptosis, a programmed cell death pathway that is often dysregulated in cancer.[14]

Furthermore, polysubstituted pyrrolidines have demonstrated good proliferation inhibitory effects against a panel of cancer cell lines, with some derivatives inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.[13] The diverse substitution patterns on the pyrrolidine ring allow for the modulation of activity against various cancer targets.[12]

Caption: General Mechanism of Anticancer Pyrrolidine-2,4-diones.

Anti-inflammatory Agents

Inflammation is a complex biological response implicated in numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are key targets for anti-inflammatory drug development.

N-substituted pyrrolidine-2,5-dione derivatives have been investigated as multitarget anti-inflammatory agents, showing inhibitory activity against COX-1, COX-2, and 5-LOX.[15][16] Notably, some compounds have demonstrated selectivity for COX-2, which is a desirable property for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[15] In vivo studies using carrageenan-induced paw edema models have confirmed the anti-inflammatory potential of these derivatives.[15] The mechanism of action involves the inhibition of inflammatory mediators such as prostaglandins and leukotrienes.[15]

| Compound Series | Target Enzymes | In Vitro Activity (IC50) | In Vivo Model | Reference |

| N-substituted pyrrolidine-2,5-diones | COX-1, COX-2, 5-LOX | Low micromolar to submicromolar range for COX-2 | Carrageenan-induced paw edema | [15] |

| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | COX-2, 5-LOX | 78.08% inhibition (COX-2) and 71.66% inhibition (5-LOX) at 1000 µg/mL | Carrageenan-induced paw edema | [16] |

Other Therapeutic Applications

The versatility of the pyrrolidine-2,4-dione scaffold extends to other therapeutic areas:

-

Antidiabetic Agents: Pyrrolidine derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[17][18] Structure-activity relationship analyses of gliptin-like pyrrolidine derivatives have provided insights for the design of potent and selective DPP-4 inhibitors.[17][19]

-

Larvicidal Agents: Certain pyrrolidine-2,4-dione derivatives have shown significant larvicidal activity against Culex quinquefasciatus, the mosquito vector for several diseases.[2][3][4] Some compounds exhibited potency comparable to the commercial insecticide permethrin.[4]

-

Anticonvulsant Agents: Pyrrolidine-2,5-dione derivatives have emerged as a valuable scaffold in the treatment of epilepsy.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolidine-2,4-dione derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

-

Substitution at N1: The substituent on the nitrogen atom can significantly influence the compound's physicochemical properties, such as lipophilicity and aqueous solubility, which in turn affect its pharmacokinetic profile.

-

Substitution at C3: The C3 position is often a key site for introducing pharmacophoric groups that interact with the biological target. For example, in the case of antifungal agents, the introduction of hydrophobic fragments at this position was found to enhance activity.[11]

-

Substitution at C5: Modifications at the C5 position can also modulate biological activity. In some series of antimicrobial compounds, the nature of the substituent at C5 was crucial for potency.

A thorough understanding of the SAR for a given biological target is essential for the rational design of more potent and selective pyrrolidine-2,4-dione-based drug candidates.

Future Perspectives and Conclusion

The pyrrolidine-2,4-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the ability to introduce diverse functionalities make it an attractive starting point for medicinal chemistry campaigns. Future research in this area will likely focus on:

-

Multitarget Drug Design: The development of pyrrolidine-2,4-dione derivatives that can modulate multiple biological targets simultaneously, which could be beneficial for complex diseases like cancer and inflammatory disorders.[15]

-

Fragment-Based Drug Discovery: Utilizing the pyrrolidine-2,4-dione core as a starting fragment for the construction of more complex and potent inhibitors.

-

Elucidation of Novel Mechanisms of Action: Investigating the detailed molecular mechanisms by which these derivatives exert their biological effects to identify new drug targets.

References

-

Tomovic, K., et al. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9639-9648. [Link]

-

Lacey, E., & Schofield, J. A. (1991). Synthesis of pyrrolidine-2,4-diones(tetramic acids) and some derivatives. Journal of the Chemical Society, Perkin Transactions 1, (11), 2847-2852. [Link]

-

Krchnak, V., et al. (2018). Traceless solid-phase synthesis of pyrrolidine-2,4-dione. ACS Combinatorial Science, 20(10), 593-600. [Link]

-

Al-Zharani, F. A., et al. (2022). Mosquito larvicidal activity of pyrrolidine-2,4-dione derivatives: An investigation against Culex quinquefasciatus and molecular docking studies. Saudi Journal of Biological Sciences, 29(4), 2565-2573. [Link]

-

Lacey, E., & Schofield, J. A. (1972). Synthesis of Pyrrolidine-Z,4=diones (Tetramic acids) and Some Derivatives. Journal of the Chemical Society, Perkin Transactions 1, 21, 2847-2852. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248512. [Link]

-

Hu, Y., et al. (2022). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: Design, synthesis, biological evaluation, and 3D-QSAR study. RSC Advances, 12(45), 29283-29293. [Link]

-

Hu, Y., et al. (2022). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. RSC Advances, 12(45), 29283-29293. [Link]

-

El-Dine, S. A., et al. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Il Farmaco, 46(10), 1179-1193. [Link]

-

Soliman, F. S., et al. (1999). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Archiv der Pharmazie, 332(10), 349-354. [Link]

-

Kappe, C. O., et al. (2001). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. Journal of the Chemical Society, Perkin Transactions 2, (4), 547-554. [Link]

-

Tomovic, K., et al. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9639-9648. [Link]

-

Al-Zharani, F. A., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Heterocyclic Chemistry (Vol. 140, pp. 1-56). Academic Press. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248512. [Link]

-

Jan, B., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111877. [Link]

-

Khan, I., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 237-252. [Link]

-

Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

-

Singh, I., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(5), e202103981. [Link]

-

Kali, A., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. International Journal of Molecular Sciences, 22(9), 4806. [Link]

-

Melander, R. J., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry, 15(11), 3027-3033. [Link]

-

Sathishkumar, N., et al. (2021). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 11(52), 32961-32972. [Link]

-

Ji, X., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(10), 2000155. [Link]

-

Jan, B., et al. (2019). Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies. Latin American Journal of Pharmacy, 38(9), 1787-1794. [Link]

-

Mamedov, V. A., & Kalinina, A. A. (2018). Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. Chemistry of Heterocyclic Compounds, 54(1), 2-20. [Link]

-

Jan, B., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111877. [Link]

-

Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Journal of the Indian Chemical Society, 100(9), 101116. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria. Journal of Heterocyclic Chemistry, 59(11), 1935-1944. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Mosquito larvicidal activity of pyrrolidine-2,4-dione derivatives: An investigation against Culex quinquefasciatus and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Role of the Boc protecting group in N-Boc-5-methylpyrrolidine-2,4-dione reactivity

An In-depth Technical Guide: The Role of the Boc Protecting Group in N-Boc-5-methylpyrrolidine-2,4-dione Reactivity

Authored by a Senior Application Scientist

Abstract

The N-tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and facile, acid-labile removal.[1][2][3] In the context of the this compound scaffold, a derivative of the medicinally significant tetramic acid family, the Boc group transcends its role as a simple protecting group. It becomes an integral stereochemical and electronic director, profoundly influencing the molecule's reactivity. This guide provides an in-depth analysis of the dual role of the Boc group, elucidating how its steric and electronic properties are strategically leveraged to control enolate formation, regioselectivity, and stereoselectivity in key synthetic transformations. We will explore the causality behind experimental choices, present validated protocols, and offer insights for researchers, scientists, and drug development professionals working with this versatile heterocyclic core.

Introduction: The Pyrrolidine-2,4-dione Core and the Necessity of Protection

Pyrrolidine-2,4-diones, also known as tetramic acid derivatives, are privileged scaffolds in medicinal chemistry and natural product synthesis.[4] Their structure, featuring a five-membered lactam ring with two carbonyl groups, is a hub of chemical reactivity and a key pharmacophore in numerous biologically active compounds, including anticonvulsants, anti-HIV agents, and antineoplastics.[4][5][6][7]

The inherent reactivity of the pyrrolidine-2,4-dione system, particularly the acidic protons at the C-3 and C-5 positions, necessitates precise control during synthetic manipulations. Unwanted side reactions at the nitrogen atom can compete with desired transformations on the carbon backbone. Herein lies the critical role of the N-protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its robustness against basic, nucleophilic, and reductive conditions, while remaining easily cleavable under mild acidic conditions.[3][8][9] However, as this guide will demonstrate, the Boc group's function in this compound is far more sophisticated than mere protection; it is a powerful tool for directing reactivity.

The Dual Influence of the Boc Group: Electronic and Steric Effects

The profound impact of the N-Boc group on the reactivity of the 5-methylpyrrolidine-2,4-dione ring can be dissected into two primary categories: electronic effects and steric effects. These two factors work in concert to modulate the acidity of ring protons and dictate the facial selectivity of subsequent reactions.

Electronic Effects: Activating the Carbon Framework

The Boc group, formally a carbamate, contains a carbonyl moiety that acts as an electron-withdrawing group (EWG) through resonance and inductive effects.[10][11] This electronic pull is crucial for activating the pyrrolidinedione core.

-

Increased Acidity of the C-5 Proton: The primary electronic consequence of the N-Boc group, in conjunction with the flanking C-2 and C-4 carbonyls, is the significant acidification of the proton at the C-5 position. The electron-withdrawing nature of the three carbonyls stabilizes the conjugate base (the enolate) formed upon deprotonation, making the C-5 proton more susceptible to removal by a suitable base. This facilitated enolate formation is the gateway to a host of critical C-C bond-forming reactions.[12]

-

Enolate Stabilization: The delocalization of the negative charge across the O=C-C=C-N-C=O system creates a stable, planar enolate intermediate. This stability is essential for controlling its subsequent reaction with electrophiles. The Boc group's carbonyl participates in this extended conjugation, enhancing the stability of the reactive intermediate.

The diagram below illustrates the electronic influence of the Boc group on the molecule.

Caption: Electronic influence of the N-Boc group.

Steric Effects: Dictating Stereochemical Outcomes

The tert-butyl component of the Boc group is sterically demanding.[13][14] This bulk is not a passive feature; it is a critical director of stereochemistry, creating a biased environment around the planar enolate.

-

Facial Selectivity: When the enolate is formed, the C-5 carbon becomes sp²-hybridized and planar. The bulky Boc group effectively blocks one face of this plane. Consequently, an incoming electrophile is forced to approach from the less hindered, opposite face. This steric hindrance is the cornerstone of achieving high diastereoselectivity in alkylation and other addition reactions, allowing for the predictable construction of a new stereocenter.[14][15]

The diagram below visualizes how steric hindrance directs the approach of an electrophile.

Caption: Steric hindrance by the Boc group directs electrophilic attack.

Key Synthetic Transformations and Experimental Protocols

The combined electronic and steric effects of the Boc group enable a range of controlled synthetic transformations. The following sections provide validated, step-by-step protocols for the most critical reactions.

Protocol: Enolate Generation (Kinetic Control)

The formation of a specific enolate is paramount. Kinetic deprotonation using a strong, sterically hindered base at low temperature ensures the rapid and irreversible removal of the most accessible and acidic proton (at C-5) without equilibration.

Rationale: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, and hindered base, ideal for kinetic enolate formation. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the lithium cation and its low freezing point. The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions and thermodynamic equilibration.[12]

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is assembled.

-

Reagent Preparation: The flask is charged with a solution of this compound (1.0 eq) in anhydrous THF (0.1 M).

-

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Base Addition: A solution of LDA (1.1 eq, freshly prepared or commercial) in THF is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Enolate Formation: The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of the lithium enolate. The solution is now ready for the addition of an electrophile.

Protocol: Diastereoselective C-5 Alkylation

This protocol leverages the steric shield of the Boc group to achieve a highly diastereoselective alkylation.

Rationale: The pre-formed lithium enolate is a potent nucleophile. The addition of an electrophile, such as an alkyl halide, results in a C-C bond formation. The stereochemical outcome is dictated by the approach of the electrophile from the face opposite the bulky Boc group.

Step-by-Step Methodology:

-

Electrophile Addition: To the cold (-78 °C) solution of the lithium enolate from the previous step, add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise via syringe.

-

Reaction: The reaction mixture is stirred at -78 °C for 2-4 hours (reaction progress can be monitored by TLC).

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the C-5 alkylated product.

| Parameter | Condition | Rationale |

| Base | Lithium Diisopropylamide (LDA) | Strong, hindered, non-nucleophilic base for kinetic deprotonation. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, solubilizes reagents, stable at low temperatures. |

| Temperature | -78 °C | Prevents side reactions and ensures kinetic control.[12] |

| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic quench to neutralize any remaining base/enolate. |

Protocol: N-Boc Group Deprotection

The final step in many synthetic sequences is the removal of the Boc group to unmask the nitrogen atom for further functionalization or to yield the final product.

Rationale: The Boc group is designed to be labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) protonate the carbonyl oxygen of the Boc group, leading to the elimination of the stable tert-butyl cation and the formation of an unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[1][2][16]

Step-by-Step Methodology:

-

Reagent Preparation: The N-Boc protected pyrrolidinedione (1.0 eq) is dissolved in dichloromethane (DCM, 0.2 M).

-

Acid Addition: Trifluoroacetic acid (TFA, 10 eq) is added slowly to the solution at 0 °C (ice bath).

-

Reaction: The reaction mixture is stirred at room temperature for 1-3 hours. The evolution of gas (isobutylene and CO₂) is typically observed.[2][16]

-

Solvent Removal: The solvent and excess TFA are removed under reduced pressure.

-

Neutralization: The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. The aqueous layer is back-extracted with ethyl acetate.

-

Final Workup: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected product.

The overall synthetic workflow is summarized in the diagram below.

Caption: General synthetic workflow utilizing the Boc group.

Conclusion

The N-Boc group in this compound is a masterful example of a protecting group acting as a powerful synthetic director. Its electron-withdrawing nature activates the C-5 position for facile and clean enolate formation, while its steric bulk provides a predictable and effective shield for achieving high diastereoselectivity in subsequent alkylation reactions. Understanding this dual role is essential for any scientist aiming to harness the full synthetic potential of the pyrrolidine-2,4-dione scaffold. The protocols and principles outlined in this guide provide a robust framework for the rational design and execution of complex synthetic strategies, ultimately accelerating research and development in medicinal chemistry and beyond.

References

-

An Experimental and Computational Study of the Enantioselective Lithiation of N-Boc-pyrrolidine Using Sparteine-like Chiral Diamines. Figshare. Available at: [Link]

-

a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

(2S,5R)-N-BoC-5-methylpyrrolidine-2-carboxylic acid. AdooQ BioScience. Available at: [Link]

-

(2S)-N-BoC-5-methylpyrrolidine-2-carboxylic acid. AdooQ BioScience. Available at: [Link]

-

The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health (NIH). Available at: [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. Available at: [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

-

Steric effects. Wikipedia. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]

-

TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. ResearchGate. Available at: [Link]

-

(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid. PubChem. Available at: [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones. National Institutes of Health (NIH). Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. ResearchGate. Available at: [Link]

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

-

Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. Available at: [Link]

-

Enolate-Forming Compounds Provide Protection From Platinum Neurotoxicity. National Institutes of Health (NIH). Available at: [Link]

-

Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. PubMed. Available at: [Link]

-

Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. PubMed. Available at: [Link]

-

Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]

-

Pyrrolidine-2,5-dione. National Institutes of Health (NIH). Available at: [Link]

-

Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. Available at: [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

-

On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

5-Methyl-2-pyrrolidone. PubChem. Available at: [Link]

-

N-Boc-pyrrolidine. PubChem. Available at: [Link]

-

Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. chemrxiv.org. Available at: [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.org. Available at: [Link]

-

Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Publishing. Available at: [Link]

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. Steric effects - Wikipedia [en.wikipedia.org]

- 15. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. jk-sci.com [jk-sci.com]

Introduction: The Significance of the Chiral Pyrrolidine-2,4-dione Core

An In-Depth Technical Guide to the Stereochemistry and Chirality of 5-Methylpyrrolidine-2,4-diones

This guide provides a comprehensive technical overview of the stereochemistry and chirality associated with 5-methylpyrrolidine-2,4-diones. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, stereoselective synthetic strategies, and analytical methodologies crucial for mastering this important chemical scaffold.

The pyrrolidine-2,4-dione skeleton, a class of compounds often referred to as tetramic acids, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its prevalence stems from a versatile structure capable of engaging in various biological interactions. The introduction of a methyl group at the C5 position imparts chirality, a fundamental property that profoundly influences pharmacological activity.[3] As biological systems are inherently chiral, enantiomers of a drug candidate often exhibit significant differences in potency, efficacy, and toxicity.[4] For instance, one enantiomer may provide therapeutic benefits while the other could be inactive or even harmful, as exemplified by the tragic case of thalidomide.[4][5] Therefore, a deep understanding and precise control of the stereochemistry of 5-methylpyrrolidine-2,4-diones are paramount for the development of safe and effective therapeutics.

Part 1: Fundamental Stereochemical and Structural Considerations

Chirality and Enantiomers at the C5 Position

The carbon atom at the 5-position (C5) of the 5-methylpyrrolidine-2,4-dione ring is a stereocenter because it is bonded to four different groups: the nitrogen atom (N1), the C4 carbonyl group, a methyl group, and a hydrogen atom.[4] This tetrahedral arrangement results in the existence of two non-superimposable mirror images known as enantiomers: (S)-5-methylpyrrolidine-2,4-dione and (R)-5-methylpyrrolidine-2,4-dione. The spatial orientation of the methyl group defines the absolute configuration of the molecule, which is a critical determinant of its interaction with chiral biological targets like enzymes and receptors.[3]

The Critical Role of Tautomerism

A key structural feature of the pyrrolidine-2,4-dione ring is its ability to exist in different tautomeric forms. This keto-enol tautomerism involves the migration of a proton and the shifting of double bonds.[6] The dione can exist in equilibrium with two primary enol forms, where a hydroxyl group is present at either the C2 or C4 position. This equilibrium is dynamic and can be influenced by factors such as the solvent, pH, and temperature.[5][7] The existence of these tautomers is not merely a structural curiosity; it directly impacts the molecule's reactivity, hydrogen bonding capacity, and ultimately, its biological activity. Computational studies on related pyrrolidine-diones have shown that the energy barrier for interconversion can be low, meaning multiple forms can coexist.[1][2]

Caption: Enantiomers and major tautomeric forms of 5-methylpyrrolidine-2,4-dione.

Part 2: Strategies for Stereoselective Synthesis

Achieving high enantiomeric purity is a central goal in the synthesis of chiral drug candidates. Several robust strategies have been developed to control the stereochemistry at the C5 position of the pyrrolidine-dione ring.

Chiral Pool Synthesis

One of the most direct and reliable methods for asymmetric synthesis is to start from a readily available, enantiomerically pure natural product. This approach, known as chiral pool synthesis, leverages the inherent chirality of the starting material to construct the target molecule.[8] For the synthesis of 5-methylpyrrolidine-2,4-diones, amino acids such as L-alanine or D-alanine are ideal starting materials. The stereocenter of the amino acid is directly converted into the C5 stereocenter of the final product, ensuring excellent stereochemical fidelity. The synthesis of related chiral tetramic acids from L-phenylalanine has been well-documented, providing a clear blueprint for this strategy.[9]

Caption: General workflow for chiral pool synthesis of the target molecule.

Asymmetric Catalysis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While less common for direct synthesis of this specific scaffold compared to chiral pool methods, catalytic approaches are crucial for creating substituted derivatives. For related pyrrolidine-2,5-diones, kinetic resolution using chiral oxazaborolidine catalysts has been successfully employed to separate racemic mixtures.[10][11] This involves the selective reaction of one enantiomer in the presence of a chiral catalyst, leaving the other enantiomer unreacted and allowing for their separation.

Use of Chiral Auxiliaries

In this strategy, a chiral auxiliary is temporarily attached to an achiral starting material.[12] The auxiliary then directs a subsequent chemical reaction to proceed stereoselectively. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This method is highly versatile and has been applied to the synthesis of various 5-substituted pyrrolidinones.[13]

Part 3: Stereochemical Analysis and Characterization

Confirming the absolute configuration and enantiomeric purity of the synthesized compound is a non-negotiable step in drug development. A suite of analytical techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for separating and quantifying enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be detected separately. The choice of the chiral column and the mobile phase composition is critical for achieving baseline separation.[9]

| Parameter | Typical Value / Type | Rationale |

| Chiral Column | Polysaccharide-based (e.g., Cellulose, Amylose) | Provides broad applicability and excellent resolving power for a wide range of chiral compounds.[9] |

| Mobile Phase | Hexane/Isopropanol or Acetonitrile/Water | A non-polar/polar solvent system allows for fine-tuning of retention times and resolution. |

| Additive | Formic Acid or Trifluoroacetic Acid (0.1%) | Improves peak shape and resolution, especially for acidic or basic analytes.[9] |

| Detection | UV/Vis (e.g., 254 nm) or PDA | The pyrrolidine-dione core contains chromophores that allow for sensitive detection. |

Spectroscopic and Chiroptical Methods

-

Nuclear Magnetic Resonance (NMR): While standard NMR cannot distinguish between enantiomers, it is invaluable for confirming the overall chemical structure. Diastereomeric derivatives can be formed by reacting the enantiomeric mixture with a chiral derivatizing agent, which can then be distinguished by NMR.

-

X-ray Crystallography: This is the gold standard for unambiguously determining the absolute stereochemistry of a molecule, provided that a suitable single crystal can be grown.[8][14] It provides a three-dimensional map of the atomic positions, confirming both the connectivity and the spatial arrangement.

-

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound in solution. The direction (+ or -) and magnitude of the rotation are characteristic properties of a specific enantiomer.[9][10]

-

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light. It is a powerful tool for ascertaining the absolute configuration of chiral molecules in solution.[8]

Caption: A typical workflow for the complete stereochemical analysis of the product.

Part 4: Experimental Protocols

The following protocols are provided as illustrative examples, grounded in established methodologies.[9] They are intended as a guide and should be adapted and optimized based on specific laboratory conditions and substrate requirements.

Protocol 1: Stereoselective Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione

This protocol is adapted from a verified procedure for a similar chiral tetramic acid and demonstrates the chiral pool approach.[9]

Step A: N-Acylation

-

To a solution of L-Phenylalanine methyl ester hydrochloride (1.0 equiv) in a suitable solvent like methanol, add a base (e.g., triethylamine, 2.2 equiv) at 0 °C.

-

Slowly add a solution of an acylating agent, such as methyl malonyl chloride (1.1 equiv), while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

Step B: Intramolecular Cyclization (Dieckmann Condensation)

-

Dissolve the crude intermediate from Step A in an anhydrous solvent like methanol or THF.

-

Add a strong base, such as sodium methoxide (1.5 equiv), portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).

-

Stir the reaction for 4-6 hours. Monitor the formation of the cyclic product by TLC or LC-MS.

-

Carefully neutralize the reaction mixture with an acidic solution (e.g., 1 M HCl) to pH ~6-7.

-

Extract the product with an organic solvent, combine the organic layers, dry, and concentrate in vacuo.

Step C: Hydrolysis and Decarboxylation

-

To the crude cyclized product from Step B, add a mixture of acetonitrile and water.[9]

-

Heat the mixture to reflux and stir for 2-4 hours to effect decarboxylation.

-

Cool the reaction mixture to room temperature and remove the solvent on a rotary evaporator.

-

Purify the resulting crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography to afford the final product, (5S)-5-Benzylpyrrolidine-2,4-dione.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

1. Sample Preparation:

-

Accurately weigh ~1 mg of the synthesized product and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

-

Instrument: Agilent 1260 Infinity HPLC system or equivalent, equipped with a photodiode array (PDA) detector.[9]

-

Column: Phenomenex Lux Cellulose-2 (150 x 4.6 mm, 3 µm) or equivalent polysaccharide-based chiral column.[9]

-

Mobile Phase: Isocratic mixture of 70% water with 0.1% formic acid and 30% acetonitrile with 0.1% formic acid.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 25 °C.

-

Injection Volume: 5 µL.

-

Detection Wavelength: 254 nm.

3. Data Analysis:

-

Run a standard of the racemic mixture to determine the retention times for both the (R) and (S) enantiomers.

-

Inject the synthesized sample and integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Conclusion

The stereochemistry of 5-methylpyrrolidine-2,4-diones is a multifaceted subject that lies at the intersection of synthetic strategy, structural chemistry, and analytical science. Control over the C5 stereocenter is not an academic exercise but a critical requirement for leveraging this scaffold in the rational design of new pharmaceuticals. By employing robust synthetic methods, such as chiral pool synthesis, and verifying the outcome with precise analytical techniques like chiral HPLC and X-ray crystallography, researchers can confidently advance chiral drug candidates from the laboratory to clinical development. This guide has outlined the core principles and practical methodologies to empower scientists in this essential endeavor.

References

- Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses.

- Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. Journal of the Organic Chemistry.

- Synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature.

- Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons.

- Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.

- Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors.

- Synthesis of a New Chiral Pyrrolidine. Molecules.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.

- (S)-5-(Tosylmethyl)-2-pyrrolidinone: A New Chiral b -Amidosulfone for a Short Asymmetric Synthesis of Indolizidines. Molbank.

- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research.

- Self-condensed pyrrolidine-2,4-diones and possible tautomers.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Kinetic Resolution of Racemic Pyrrolidine-2,5-diones Using Chiral Oxazaborolidine Catalysts Supporting Inform

- Design and synthesis of pyrrolidine-5,5-trans-lactams (5-oxohexahydropyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 2. Potency and chirality. Journal of Medicinal Chemistry.

- Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Absolute Structure of the Chiral Pyrrolidine Derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a Compound With Low Resonant Scattering. Acta Crystallographica Section C: Structural Chemistry.